molecular formula C12H21NO B029544 p-Hydroxyrimantadine CAS No. 117821-36-0

p-Hydroxyrimantadine

Cat. No. B029544
M. Wt: 195.3 g/mol
InChI Key: IKZHOAXNYUBUDD-UHFFFAOYSA-N
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Description

p-Hydroxyrimantadine is a metabolite of Rimantadine . Rimantadine is an RNA synthesis inhibitor used to prevent influenza A infection . The molecular formula of p-Hydroxyrimantadine is C12H21NO .


Molecular Structure Analysis

The molecular weight of p-Hydroxyrimantadine is 195.3012 . It has a molecular formula of C12H21NO . More detailed structural analysis would require additional resources or experimental data.

Scientific Research Applications

  • Anti-inflammatory and Analgesic Properties : Pyrazolothiazolopyrimidine derivatives, which include compounds similar to p-Hydroxyrimantadine, have been identified as potential novel classes of anti-inflammatory or analgesic agents. These compounds act on prostaglandin biosynthesis and exhibit remarkable systemic and gastric tolerance (Russo et al., 1993).

  • Effects on Vitamin B1-Dependent Enzymes and Lipid Metabolism : Hydroxylated pyrimidine derivatives have been shown to affect the activities of thiamine-dependent enzymes and alter lipid metabolism parameters in mice, including increases in total lipids and cholesterol levels in the liver without affecting phospholipid content (Oparin et al., 1997).

  • Pharmaceutical Targeting through Hydrogen Bonding : Pyrimidines, a class to which p-Hydroxyrimantadine is related, have been studied for their potential in pharmaceutical applications, particularly in targeting hydrogen bonding processes. This could potentially improve drug action in biology and medicine (Rajam et al., 2017).

  • Alleviation of Thyrotoxicosis Symptoms : P-hydroxypropiophenone, a compound related to p-Hydroxyrimantadine, has shown a marked ability to alleviate symptoms of thyrotoxicosis in experimental animals, potentially through the inhibition of thyroid-stimulating hormone production (Money et al., 1951).

  • Quantification in Plasma and Urine : A study developed a method to accurately quantify rimantadine and its hydroxylated metabolites, including p-Hydroxyrimantadine, in human plasma and urine. This is valuable for monitoring the effectiveness of antiviral drugs (Rubio et al., 1989).

  • Anticancer and Antibacterial Properties : Novel 5-hydroxymethylpyrimidines, which are structurally related to p-Hydroxyrimantadine, have shown promising anticancer properties and weak antibacterial properties. Compounds with bulkier structures demonstrated better antifungal properties (Stolarczyk et al., 2021).

  • Enantiomer Quantification in Plasma : A study developed a gas chromatography/mass spectrometry method to quantify the enantiomers of rimantadine and its hydroxylated metabolites, including p-Hydroxyrimantadine, in human plasma. This revealed significant stereospecific differences in their disposition (Choma et al., 1992).

properties

IUPAC Name

5-(1-aminoethyl)adamantan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-7(13)12-4-8-2-9(5-12)11(14)10(3-8)6-12/h7-11,14H,2-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZHOAXNYUBUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)C(C(C3)C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564321
Record name 5-(1-Aminoethyl)tricyclo[3.3.1.1~3,7~]decan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Hydroxyrimantadine

CAS RN

117821-36-0
Record name p-Hydroxyrimantadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117821360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(1-Aminoethyl)tricyclo[3.3.1.1~3,7~]decan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-HYDROXYRIMANTADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99764X7227
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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